15(S)-Latanoprostene Bunod
CAS No.: 2099033-64-2
Cat. No.: VC17993698
Molecular Formula: C27H41NO8
Molecular Weight: 507.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2099033-64-2 |
|---|---|
| Molecular Formula | C27H41NO8 |
| Molecular Weight | 507.6 g/mol |
| IUPAC Name | 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
| Standard InChI | InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23-,24-,25+,26-/m1/s1 |
| Standard InChI Key | LOVMMUBRQUFEAH-HYQLKQNJSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@@H](CCC2=CC=CC=C2)O)O |
| Canonical SMILES | C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characterization
15(S)-Latanoprostene Bunod (C27H41NO8) is a synthetic prostaglandin derivative with a molecular weight of 507.6 g/mol . The structure features five chiral centers and a 4-(nitrooxy)butyl ester group that enables NO release upon hydrolysis (Fig. 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 2099033-64-2 |
| Molecular Formula | C27H41NO8 |
| IUPAC Name | 4-(Nitrooxy)butyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate |
| UNII | V8ZHT435TH |
| ChEMBL ID | CHEMBL4759417 |
The nitrooxy moiety undergoes enzymatic cleavage in ocular tissues, yielding latanoprost acid (prostaglandin component) and 1,4-butanediol mononitrate (NO donor) .
Mechanism of Action
Prostaglandin-Mediated Uveoscleral Outflow
Latanoprost acid activates FP prostanoid receptors, upregulating matrix metalloproteinases (MMP-1, MMP-3, MMP-9) in ciliary muscle. This remodels extracellular matrix components, increasing aqueous humor drainage through the uveoscleral pathway .
Nitric Oxide-Induced Trabecular Meshwork Relaxation
NO activates soluble guanylate cyclase (sGC), elevating cyclic guanosine monophosphate (cGMP) levels. cGMP reduces actin stress fiber formation and myosin light chain phosphorylation in trabecular meshwork cells, decreasing outflow resistance by 23-37% in preclinical models .
Key Pharmacodynamic Findings:
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Synergistic 48% greater trabecular outflow facility vs. latanoprost alone in human trabecular meshwork cells (p < 0.05) .
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32% IOP reduction in FP receptor knockout mice, confirming NO-dependent efficacy .
Clinical Efficacy
Phase III Trial Outcomes
The APOLLO and LUNAR trials (n=776) compared 15(S)-Latanoprostene Bunod 0.024% to timolol 0.5%:
Table 2: Mean Diurnal IOP Reduction at 3 Months
| Timepoint | LBN 0.024% (mmHg) | Timolol 0.5% (mmHg) | p-value |
|---|---|---|---|
| 8 AM | -7.1 ± 2.1 | -5.2 ± 2.3 | <0.001 |
| 10 AM | -8.7 ± 2.4 | -6.1 ± 2.5 | <0.001 |
| 4 PM | -7.9 ± 2.6 | -5.8 ± 2.4 | <0.001 |
Pooled analysis showed 34.9% of LBN patients achieved ≥25% IOP reduction vs. 19.5% with timolol (p = 0.001) .
Dose-Response Relationship
A 28-day dose-ranging study (n=413) revealed:
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0.024% concentration: -8.2 mmHg mean diurnal IOP vs. -7.7 mmHg for latanoprost 0.005% (p = 0.005) .
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Plateau effect observed between 0.024% and 0.040%, establishing 0.024% as the optimal clinical dose .
Comparative Effectiveness
Versus Latanoprost
Meta-analysis of 9 studies (n=2,389) demonstrated:
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0.9-1.4 mmHg greater IOP reduction with LBN at 3 months (95% CI 0.5-1.8; p < 0.01) .
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27% higher likelihood of achieving target IOP ≤18 mmHg (RR 1.27; 95% CI 1.12-1.44) .
Versus Timolol
LBN showed superior 24-hour IOP control:
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